REACTION_CXSMILES
|
C(OC([N:8]1[CH2:13][CH2:12][C:11]([NH:17]C(OCC2C=CC=CC=2)=O)([CH2:14][O:15]C)[CH2:10][CH2:9]1)=O)(C)(C)C.[ClH:28]>>[ClH:28].[ClH:28].[NH2:17][C:11]1([CH2:14][OH:15])[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]1 |f:2.3.4|
|
Name
|
N-tert-butoxycarbonyl-4-benzyloxycarbonylamino-4-methoxymethylpiperidine
|
Quantity
|
3.78 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)(COC)NC(=O)OCC1=CC=CC=C1
|
Name
|
Example 6-3 ( 1 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
38 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 3 days
|
Duration
|
3 d
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
WASH
|
Details
|
the residue was washed with tetrahydrofuran
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.Cl.NC1(CCNCC1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |